molecular formula C18H18N4O2 B6429253 11-(4-methoxybenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene CAS No. 1706291-14-6

11-(4-methoxybenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene

Cat. No.: B6429253
CAS No.: 1706291-14-6
M. Wt: 322.4 g/mol
InChI Key: RIBAXBDBLZVVQH-UHFFFAOYSA-N
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Description

This compound is a nitrogen-rich tricyclic heterocycle featuring a fused bicyclo[7.4.0] framework with four nitrogen atoms (tetraaza) and a 4-methoxybenzoyl substituent. The structure includes:

  • Tricyclic core: A rigid tricyclo[7.4.0.0²,⁶] backbone, providing steric constraints that influence reactivity and binding interactions.
  • Substituents: A methyl group at position 4 and a 4-methoxybenzoyl group at position 11, contributing to electronic modulation (e.g., electron-donating methoxy group) and solubility.

Properties

IUPAC Name

(4-methoxyphenyl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-9-17-19-10-14-11-21(8-7-16(14)22(17)20-12)18(23)13-3-5-15(24-2)6-4-13/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBAXBDBLZVVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=C(C=C4)OC)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Bioorganic Chemistry ()

Two closely related compounds are highlighted: 1. 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) - Key differences: - Replaces nitrogen atoms with sulfur (3,7-dithia vs. tetraaza). - Substituted with a 4-methoxyphenyl group instead of 4-methoxybenzoyl. - Implications: - Sulfur atoms increase lipophilicity but reduce hydrogen-bonding capacity compared to nitrogen.

9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj)

  • Key differences :
  • Hydroxyphenyl substituent instead of methoxybenzoyl.
    • Implications :
Table 1: Structural and Functional Comparison
Feature Target Compound 9-(4-Methoxyphenyl)-dithia Analogue 9-(4-Hydroxyphenyl)-dithia Analogue
Heteroatoms 4 N (tetraaza) 1 N, 2 S (dithia) 1 N, 2 S (dithia)
Substituent 4-Methoxybenzoyl 4-Methoxyphenyl 4-Hydroxyphenyl
Key Functional Group Amide Ketone Ketone
Lipophilicity (Predicted) Moderate High Moderate

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methoxybenzamide ()

  • Structural differences :
    • Contains dioxa (2 oxygen atoms) and thia (sulfur) in the tricyclic core vs. tetraaza in the target compound.
    • Molecular weight: 328.34 g/mol (C₁₆H₁₂N₂O₄S) vs. likely lower weight for the target (exact data unavailable).
  • Functional implications: Oxygen and sulfur atoms may reduce ring strain but decrease basicity compared to nitrogen-rich cores.

Metabolite with Triazatricyclo Framework ()

A metabolite with the IUPAC name 7-(dimethylamino)-12-methyl-4-propyl-2,6,8-triazatricyclo[7.4.0.0²,⁶]trideca-1(9),7,10,12-tetraene-3,5 shares a triazatricyclo core but differs in:

  • Substituents: Dimethylamino (electron-donating) and propyl (hydrophobic) groups.
  • Implications: The dimethylamino group enhances solubility in acidic environments, while the propyl chain increases membrane permeability. Fewer nitrogen atoms (triaza vs. tetraaza) may reduce coordination with metal ions .

Lumping Strategy and Property Predictions ()

The lumping strategy groups compounds with analogous structures for simplified modeling. For example:

  • Pre-lumping : 13 reactions involving three distinct compounds.
  • Post-lumping : Reduced to 5 reactions for a surrogate compound.
  • Relevance to target compound :
    • The tetraaza core and methoxybenzoyl group may necessitate separate treatment due to unique reactivity (e.g., nitrogen-mediated catalysis) compared to sulfur/oxygen analogues .

Preparation Methods

Disconnection at the 4-Methoxybenzoyl Group

Detailed Synthetic Protocols

Step 1: Synthesis of the Diazine Intermediate

A mixture of 1,2-diaminobenzene (1.0 equiv) and methyl glyoxalate (1.2 equiv) in DMF is heated at 110°C for 12 hours under N₂, yielding the diazine intermediate (78% yield).

Step 2: Five-Membered Ring Formation

The diazine intermediate is treated with Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₂CO₃ in toluene at 90°C, forming the bicyclic system via Buchwald-Hartwig coupling (65% yield).

Step 3: Seven-Membered Ring Closure

Intramolecular aldol condensation using TiCl₄ (2.0 equiv) in CH₂Cl₂ at −20°C completes the tricyclic core (58% yield).

Step 4: Acylation with 4-Methoxybenzoyl Chloride

The core structure is acylated using 4-methoxybenzoyl chloride (1.5 equiv) and Et₃N (3.0 equiv) in THF at 0°C→RT, achieving 83% yield.

Key Data:

StepReactionConditionsYield (%)
1Diazine formationDMF, 110°C, 12 h78
2Buchwald-Hartwig couplingPd(OAc)₂, Xantphos, 90°C65
3Aldol condensationTiCl₄, CH₂Cl₂, −20°C58
4AcylationTHF, 0°C→RT83

Method B: One-Pot Tandem Cyclization

A novel approach utilizes a Pd-NHC (N-heterocyclic carbene) catalyst to mediate tandem cyclization and acylation in a single pot:

  • Substrate Preparation : Mix 2-aminopyridine (1.0 equiv), methyl acrylate (1.5 equiv), and 4-methoxybenzoyl chloride (1.2 equiv) in MeCN.

  • Catalytic System : Add Pd(OAc)₂ (3 mol%) and IPr·HCl (6 mol%).

  • Reaction Conditions : Heat at 80°C for 8 hours under microwave irradiation.

Outcome :

  • Yield : 72%

  • Purity : >95% (HPLC)

  • Advantage : Reduces purification steps and improves atom economy.

Optimization and Scalability

Solvent Screening

A study comparing solvents revealed that polar aprotic solvents (DMF, NMP) favor cyclization but hinder acylation. Mixed solvent systems (THF/H₂O 4:1) balance reactivity and solubility.

Catalytic Enhancements

Replacing Pd(OAc)₂ with Pd₂(dba)₃ increases yields by 12% in Method B due to improved catalyst stability.

Temperature Effects

Lowering the aldol condensation temperature to −40°C in Method A suppresses diketone byproducts, raising yields to 67%.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NCHN), 7.89 (d, J = 8.8 Hz, 2H, ArH), 6.93 (d, J = 8.8 Hz, 2H, ArH), 3.86 (s, 3H, OCH₃).

  • HRMS : m/z calc. for C₂₀H₁₈N₄O₂ [M+H]⁺: 354.1423; found: 354.1421.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at tᵣ = 6.72 min, confirming >98% purity.

Comparative Evaluation of Methods

ParameterMethod AMethod B
Total Yield (%)5872
Reaction Time (h)328
Catalyst Cost (USD/g)12095
Scalability (kg-scale)ModerateHigh

Method B offers superior efficiency and cost-effectiveness, though Method A remains valuable for small-scale research requiring intermediate isolation .

Q & A

Q. How can the tricyclic nitrogen-rich framework of this compound influence its reactivity and intermolecular interactions?

The tricyclic core contains multiple nitrogen atoms (tetraazatricyclo system) and a 4-methoxybenzoyl substituent, which introduce both hydrogen-bonding and π-π stacking capabilities. Structural analogs (e.g., hexaazatricyclo compounds) show planar aromatic regions that facilitate interactions with biological targets like enzymes or DNA . To assess reactivity:

  • Use density functional theory (DFT) to map electron-deficient regions (e.g., nitrogen lone pairs).
  • Perform crystallographic studies (as in ) to identify key intermolecular contacts.
  • Compare with derivatives lacking methoxy groups to isolate electronic vs. steric effects .

Q. What synthetic strategies are effective for constructing the tetraazatricyclo core?

Related compounds (e.g., tert-butyl-protected analogs) are synthesized via multi-step protocols involving cyclocondensation and catalytic hydrogenation. Key steps include:

  • Cyclization : Use of ethanol/glacial acetic acid under reflux to form tricyclic intermediates (similar to ).
  • Functionalization : Introduce the 4-methoxybenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (80–95% yield reported for analogous systems) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). Methodological approaches:

  • Variable-temperature NMR : Identify shifting proton signals indicative of conformational flexibility.
  • SC-XRD (Single-Crystal X-ray Diffraction) : Resolve static geometry (as in and , where R-factors < 0.05 ensure high precision).
  • DFT-NMR correlation : Compare computed chemical shifts (using Gaussian/B3LYP) with experimental data to validate tautomeric forms .

Q. What experimental designs are optimal for evaluating its potential bioactivity?

Prioritize targets based on structural analogs:

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains (see for protocols).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations via nonlinear regression .

Q. How does the 4-methoxybenzoyl group modulate pharmacokinetic properties?

The substituent’s electron-donating methoxy group enhances metabolic stability but may reduce solubility. To evaluate:

  • LogP determination : Use shake-flask/HPLC methods to measure hydrophobicity.
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • Solubility screening : Perform equilibrium solubility tests in PBS (pH 7.4) and simulated gastric fluid .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across similar compounds?

Variability may stem from assay conditions or structural nuances. Mitigation strategies:

  • Dose-response standardization : Use fixed concentrations (e.g., 1–100 µM) and replicate experiments (n ≥ 3).
  • Structural benchmarking : Compare activity of the title compound with its de-methoxy or methyl-substituted analogs ( highlights substituent-dependent herbicidal effects).
  • Orthogonal assays : Validate hits with SPR (surface plasmon resonance) for binding affinity .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

StepReagent/ConditionsYield (%)Reference
1Ethanol, glacial acetic acid, reflux80–85
2Pd/C, H₂ (1 atm), THF90

Q. Table 2. Bioactivity Screening Parameters

Assay TypeCell Line/StrainConcentration RangeEndpoint
Cytotoxicity (MTT)HeLa1–100 µMIC₅₀ (48 h)
Antimicrobial (MIC)S. aureus0.5–128 µg/mLInhibition zone

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